Technical Guide: Structural & Functional Analysis of (16Z,19Z,22Z,25Z,28Z)-Tetratriacontapentaenoyl-CoA
Technical Guide: Structural & Functional Analysis of (16Z,19Z,22Z,25Z,28Z)-Tetratriacontapentaenoyl-CoA
Executive Summary
This technical guide provides a comprehensive structural analysis of (16Z,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA , a rare, ultra-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Biologically restricted primarily to the retina (photoreceptor outer segments) and testes, this molecule represents a critical intermediate in the maintenance of membrane fluidity and phototransduction efficiency. Its biosynthesis is rate-limited by the ELOVL4 enzyme, and deficiencies in this pathway are directly linked to Stargardt-3 Macular Dystrophy (STGD3) .
This document details the molecular architecture, biosynthetic logic, and validated protocols for the extraction and mass spectrometric quantification of this labile thioester.
Molecular Architecture & Physicochemical Properties
The molecule is an amphipathic thioester composed of a highly hydrophobic C34 polyunsaturated tail linked to a hydrophilic Coenzyme A moiety.
Structural Decomposition
-
Lipophilic Tail (Acyl Chain): A 34-carbon chain (Tetratriaconta-) containing five cis-double bonds (pentaenoyl).
-
Omega Series: The last double bond is at C28.
. This is an omega-6 (n-6) VLC-PUFA.[1] -
Stereochemistry: All double bonds possess Z (cis) geometry, creating a "kinked" structure that prevents tight packing in phospholipid bilayers, thereby increasing membrane fluidity.
-
Positions: Methylene-interrupted unsaturation at carbons 16, 19, 22, 25, and 28.
-
-
Linkage: A high-energy thioester bond connects the carbonyl carbon of the fatty acid to the sulfhydryl group of Coenzyme A.
-
Hydrophilic Head (Coenzyme A): Composed of a 3'-phosphorylated ADP moiety, pantothenic acid, and cysteamine.
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | S-(16Z,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-coenzyme A |
| Chemical Formula | C₅₅H₉₀N₇O₁₇P₃S |
| Molecular Weight | ~1246.3 g/mol (Free Acid ~500 Da + CoA ~767 Da - H₂O) |
| Lipid Class | Very Long Chain Polyunsaturated Fatty Acyl-CoA (VLC-PUFA-CoA) |
| Solubility | Amphipathic; forms micelles at extremely low concentrations (nM range).[2][3] Soluble in buffered aqueous/organic mixtures (e.g., MeOH:H₂O). |
| Stability | Highly susceptible to peroxidation at bis-allylic positions. Hydrolysis prone at pH > 8.0. |
Biosynthetic Origin: The ELOVL4 Pathway
The specific structure (16Z,19Z...) is not random; it is the product of sequential elongation of shorter n-6 precursors, primarily Arachidonic Acid (C20:4 n-6) . The enzyme ELOVL4 (Elongation of Very Long Chain Fatty Acids-4) is the obligate catalyst for extending fatty acids beyond C26.[4]
Mechanism of Elongation
The elongation complex (in the ER) adds 2-carbon units (from Malonyl-CoA) to the carboxyl end of the acyl chain.
-
Condensation: ELOVL4 condenses Malonyl-CoA with the Acyl-CoA.
-
Reduction/Dehydration: KAR (Ketoacyl-CoA reductase), HACD (Hydroxyacyl-CoA dehydratase), and TER (Trans-2-enoyl-CoA reductase) complete the cycle.
-
Result: The original double bonds "shift" away from the carboxyl head by 2 carbons per cycle, preserving the omega-end distance.
Biosynthetic Pathway Diagram
The following diagram illustrates the elongation of Arachidonic Acid to the target C34:5 CoA species.
Caption: Biosynthetic progression from Arachidonic Acid to C34:5 n-6 CoA via ELOVL4-mediated elongation.
Analytical Protocol: Extraction and LC-MS/MS Quantification
Analyzing VLC-PUFA-CoAs is technically demanding due to their extreme hydrophobicity (leading to column carryover) and instability. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Pre-Analytical Considerations
-
Internal Standard: Use a non-endogenous long-chain CoA (e.g., C17:0-CoA or a deuterated analog like d4-C26:0-CoA).
-
Vessel Material: Use silanized glass or high-quality polypropylene to prevent adsorption of the C34 tail to container walls.
-
Antioxidants: All solvents must contain 0.01% BHT (Butylated hydroxytoluene) to prevent oxidation of the 5 double bonds.
Step-by-Step Workflow
Phase A: Extraction (Modified Bligh & Dyer for Acyl-CoAs)
-
Tissue Homogenization: Homogenize retinal/tissue samples in 25 mM KH₂PO₄ (pH 7.0) containing protease/phosphatase inhibitors.
-
Protein Precipitation: Add Isopropanol:Acetonitrile (1:1 v/v) containing the internal standard. Ratio: 400 µL solvent per 100 µL homogenate.
-
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Recovery: Transfer supernatant to a fresh silanized vial. Do not dry down completely—VLC-CoAs are difficult to resuspend once fully dried. Dilute with aqueous buffer to match initial mobile phase conditions.
Phase B: LC-MS/MS Configuration
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8 µm). Note: High pore size (130Å+) is preferred for large lipids.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with Ammonium Hydroxide). Alkaline pH improves CoA ionization.
-
Mobile Phase B: Acetonitrile:Isopropanol (80:20).
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear ramp to 98% B (Hold for 5 min to elute C34 species).
-
20-25 min: Re-equilibration.
-
Phase C: Mass Spectrometry Parameters (MRM Mode)
Operate in Negative Ion Mode (ESI-) . The phosphate groups on CoA provide a strong negative charge.
| Analyte | Precursor Ion (Q1) [M-2H]²⁻ | Product Ion (Q3) | Collision Energy |
| C34:5-CoA | 622.1 (approx) | 408.1 (ATP-Pantetheine frag) | 45 eV |
| C34:5-CoA | 622.1 (approx) | 79.0 (PO₃⁻) | 60 eV |
Note: Due to the size, the doubly charged ion [M-2H]²⁻ is often more abundant and stable than the singly charged ion.
Chemical Synthesis & Stability for Drug Development
For researchers requiring standards for assay validation, chemical synthesis is challenging due to the steric bulk and oxidation sensitivity.
Enzymatic Synthesis Strategy
Chemical coupling (e.g., using CDI) often fails or causes isomerization of the cis-double bonds. The preferred method is Enzymatic Thioesterification :
-
Precursor: Synthesize/Purify the free fatty acid C34:5 n-6 (often via Wittig reactions of smaller PUFA fragments).
-
Enzyme: Use Recombinant Acyl-CoA Synthetase (ACS) . While standard ACS prefers C16-C18, specialized VLC-ACS enzymes (or crude microsomes from ELOVL4-expressing cells) can drive the reaction.
-
Reaction Mix: Free Fatty Acid + CoA-SH + ATP + Mg²⁺
Acyl-CoA + AMP + PPi.
Handling & Storage
-
Temperature: Store at -80°C.
-
Solvent: Store in Methanol:Water (1:1) with 10 mM Ammonium Acetate (pH 7). Avoid pure organic solvents (chloroform) for storage as the acid form can precipitate or degrade.
-
Atmosphere: Always handle under Argon or Nitrogen gas.
Clinical Relevance: Stargardt-3 Disease[1][4][5][6]
The structural integrity of (16Z,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is directly tied to retinal health.
-
Pathology: In Stargardt-3 (STGD3) , a dominant mutation in ELOVL4 results in a truncated protein that aggregates and fails to synthesize VLC-PUFAs.[1]
-
Mechanism: The absence of C34:5-CoA (and its incorporation into Phosphatidylcholine) disrupts the tight packing of the photoreceptor outer segment discs.
-
Therapeutic Target: Exogenous delivery of C34:5 precursors or gene therapy to restore ELOVL4 function are active areas of drug development.
References
-
Agbaga, M. P., et al. (2008).[5] "Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids." Proceedings of the National Academy of Sciences, 105(35), 12843-12848. Link
-
Bernstein, P. S., et al. (2014). "Very long-chain polyunsaturated fatty acids in the vertebrate retina." Progress in Retinal and Eye Research, 40, 14-29. Link
-
Hopiavuori, B. R., et al. (2019). "VLC-PUFA: A novel class of lipids in the retina."[1][6][7] Advances in Experimental Medicine and Biology, 1185, 411-416. Link
-
Magnes, C., et al. (2005). "Validated comprehensive analytical method for quantification of coenzyme A activated compounds in biological tissues by online solid-phase extraction LC/MS/MS." Analytical Chemistry, 77(9), 2889-2894. Link
-
Wade, A., et al. (2021).[8] "The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3." Organic & Biomolecular Chemistry, 19, 4705-4710. Link
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:4(7Z,10Z,13Z,16Z)) | C52H84NO8P | CID 52923727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PC(18:1(9Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | C48H82NO8P | CID 24778955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 6. Associations of human retinal very long-chain polyunsaturated fatty acids with dietary lipid biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
